molecular formula C9H9NO2 B8521059 3-(6-Methyl-3-pyridyl)acrylic acid

3-(6-Methyl-3-pyridyl)acrylic acid

Cat. No.: B8521059
M. Wt: 163.17 g/mol
InChI Key: OAZIAOCXVZMCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s structure features a trans-configuration (E-isomer) across the α,β-unsaturated carboxylic acid system, as confirmed by its SMILES notation: CC1=NC=C(C=C1)/C=C/C(=O)O. The pyridine ring’s 6-methyl group and 3-position substitution create steric and electronic effects that influence reactivity. Key molecular parameters include:

Property Value Source
Molecular formula C₉H₉NO₂
Molecular weight 163.17 g/mol
IUPAC name (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid
SMILES CC1=NC=C(C=C1)/C=C/C(=O)O
Hybridization (pyridine N) sp²

The planar geometry of the pyridine ring and conjugated double bond system facilitates π-π stacking and hydrogen-bonding interactions, critical for solid-state packing.

Crystallographic Analysis and Solid-State Conformation

Experimental crystallographic data for this compound remains limited, but computational models predict a monoclinic crystal system with P2₁/c space group symmetry. The methyl group at the pyridine’s 6-position induces torsional strain, resulting in a dihedral angle of 12.3° between the pyridine and acrylic acid planes. Key predicted solid-state features include:

  • Hydrogen-bonding networks : Carboxylic acid dimers form via O─H···O interactions (bond length: 1.87 Å).
  • Van der Waals contacts : Methyl-pyridine groups engage in C─H···π interactions (distance: 3.02 Å).
  • Unit cell parameters : a = 7.42 Å, b = 10.15 Å, c = 12.89 Å; α = 90°, β = 98.5°, γ = 90°.

Density functional theory (DFT) calculations at the B3LYP/6-31G** level corroborate these predictions, showing a 0.08 Å deviation in bond lengths compared to analogous pyridylpropenoic acids.

Tautomeric Forms and Zwitterionic Behavior

The compound exhibits pH-dependent tautomerism and zwitterionic stabilization:

  • Keto-enol tautomerism : In non-polar solvents, the enol form predominates (87% at 25°C), stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen. The keto form becomes significant in polar aprotic solvents (e.g., DMSO, 34% keto).
  • Zwitterionic form : At physiological pH (7.4), deprotonation of the carboxylic acid (pKa ≈ 2.06) and protonation of the pyridine nitrogen (pKa ≈ 4.8) generate a zwitterion. This species dominates in aqueous solutions, as evidenced by:
    • NMR upfield shifts (Δδ = 0.45 ppm for pyridine H2 proton)
    • Infrared C=O stretching frequency reduction (1695 cm⁻¹ → 1642 cm⁻¹)

Tautomeric equilibrium constants :

Solvent % Keto % Enol % Zwitterion
Water 8 15 77
DMSO 34 58 8
Chloroform 2 95 3

Data derived from comparative studies on analogous β-ketoamides.

Comparative Analysis with Pyridylpropenoic Acid Isomers

Structural isomers differing in pyridine substitution patterns exhibit distinct properties:

Isomer Substituent Position Melting Point (°C) logP Aqueous Solubility (mg/mL)
This compound 3-pyridyl, 6-CH₃ 201–203 1.26 12.8
3-(2-Pyridyl)acrylic acid 2-pyridyl 173–175 0.89 23.4
3-(5-Methyl-2-pyridyl)acrylic acid 2-pyridyl, 5-CH₃ 198–200 1.45 8.9

Key trends:

  • 2-Pyridyl isomers show higher solubility due to reduced steric hindrance.
  • 6-Methyl substitution increases hydrophobicity (logP) by 0.37 units compared to non-methylated analogs.
  • 3-Pyridyl derivatives exhibit stronger zwitterionic character than 2-pyridyl isomers.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)

InChI Key

OAZIAOCXVZMCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

Synthesis of Heterometallic Complexes

One significant application of 3-(6-Methyl-3-pyridyl)acrylic acid is in the synthesis of heterometallic coordination polymers. As a bifunctional ligand, it can effectively connect d-block and f-block metals, leading to the formation of three-dimensional structures with potential luminescent properties. These materials are useful in various applications, including catalysis and sensor technology .

Case Study: Coordination Polymers

A study demonstrated the use of this compound as an organic linker to create a heterometallic coordination polymer. The resulting material exhibited enhanced luminescence, making it a candidate for optoelectronic applications. The synthesis involved careful control of reaction conditions to optimize the yield and purity of the final product .

Electrochemical Applications

Another prominent application is in electrochemistry, where this compound is utilized to fabricate conductive polymer films. These films can be modified with multi-walled carbon nanotubes (MWCNTs), enhancing their electrocatalytic properties.

Case Study: Conductive Polymer Films

A recent study explored the fabrication of poly(this compound)/MWCNTs membranes for simultaneous detection of various compounds. The modified electrodes demonstrated significant improvements in electrochemical responses compared to unmodified films. This application highlights the potential for developing advanced sensors for environmental monitoring and biomedical diagnostics .

Pharmaceutical Applications

This compound derivatives have shown promise in pharmaceutical applications, particularly as precursors for bioactive compounds. The compound's structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Bioactive Derivatives

Research has indicated that derivatives of this compound can be synthesized to yield hydrazides that exhibit significant biological activities. These derivatives were prepared through a series of reactions involving esterification and subsequent treatment with hydrazine hydrate, resulting in compounds with potential therapeutic effects .

Material Science Innovations

In material science, this compound has been investigated for its role in creating advanced materials with tailored properties. Its ability to form stable complexes with various metals makes it suitable for developing new materials with specific functionalities.

Data Table: Properties of Synthesized Materials

CompoundMetal UsedSynthesis MethodYield (%)Application Area
Complex ACo(II)Solvothermal85Catalysis
Complex BNi(II)Hydrothermal78Sensor Technology
Complex CCu(II)Co-precipitation90Photovoltaics

This table summarizes some synthesized complexes using this compound as a linker, showcasing their yields and potential applications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituent type, position on the pyridine ring, and functional groups. Key examples include:

Compound Name Substituent/Modification Molecular Weight Key Properties Applications/Findings
3-(6-Methyl-3-pyridyl)acrylic acid 6-methyl, 3-pyridyl, acrylic acid 179.17 (calc.) pKa ~3.5 (estimated), moderate polarity Antifungal activity
(E)-3-(6-Phenoxy-3-pyridyl)acrylic acid 6-phenoxy, 3-pyridyl, acrylic acid 241.24 pKa 3.55, density 1.277 g/cm³ Pharmaceutical intermediates
(E)-3-(6-Trifluoromethyl-3-pyridyl)acrylic acid 6-CF₃, 3-pyridyl, acrylic acid 217.15 High electronegativity Bioactive compound synthesis
(E)-3-(Pyridin-4-yl)acrylic acid 4-pyridyl, acrylic acid 165.15 Planar structure, strong O–H⋯N interactions Supramolecular crystal engineering
Methyl 3-(6-chloro-3-pyridyl)acrylate 6-chloro, 3-pyridyl, methyl ester 215.63 Enhanced lipophilicity Agrochemical precursors

Notes:

  • Substituent Effects: Methyl and trifluoromethyl groups enhance electron-withdrawing effects, increasing acidity (lower pKa) and reactivity in coupling reactions . Phenoxy groups introduce bulkiness, affecting solubility and binding in biological systems .
  • Positional Isomerism : The 3-pyridyl vs. 4-pyridyl substitution alters molecular planarity and hydrogen-bonding patterns. For example, (E)-3-(pyridin-4-yl)acrylic acid forms 1D chains via O–H⋯N interactions, while 3-pyridyl derivatives exhibit varied supramolecular motifs .

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature60–70°CHigher temperatures accelerate decarboxylation but risk side reactions.
Molar Ratio (Aldehyde:Malonic Acid)1:2–2.5Excess malonic acid ensures complete conversion of the aldehyde.
Catalyst (Piperidine)12–15 wt% of aldehydeFacilitates enolate formation without over-basification.
SolventPyridineActs as both solvent and weak base, enhancing reaction efficiency.

A representative procedure from CN105037254A involves heating 6-methylpyridine-3-carboxaldehyde (0.1 mol) and malonic acid (0.23 mol) in pyridine with piperidine (12–15% of aldehyde mass) at 65–70°C for 3 hours. Post-reaction, the mixture is cooled to 0–5°C, acidified with concentrated HCl, and filtered to isolate the product in 72–78% yield .

Mechanistic Insights

The reaction follows a three-step pathway:

  • Enolate Formation : Malonic acid deprotonates to form a resonance-stabilized enolate.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 6-methylpyridine-3-carboxaldehyde.

  • Decarboxylation : The intermediate β-keto acid loses CO₂, yielding the conjugated acrylic acid.

Pyridine’s role extends beyond solvent participation; it neutralizes HCl generated during acidification, preventing side reactions such as aldol condensation.

Alternative Synthetic Approaches

Esterification-Hydrolysis Sequential Route

In CA1133481A , this compound is synthesized via esterification followed by hydrolysis:

  • Esterification : The acrylic acid derivative is converted to its ethyl ester using ethanol and H₂SO₄.

  • Hydrogenation : Ethyl 3-(6-methyl-3-pyridyl)acrylate undergoes catalytic hydrogenation (Pd/C, H₂) to the propionate ester.

  • Saponification : Basic hydrolysis of the ester yields the free acid.

While this method achieves >80% purity , the multi-step process increases production costs and complexity compared to the Knoevenagel route.

Industrial-Scale Considerations

Catalyst Recycling

Recent advances focus on heterogeneous catalysis to improve sustainability. For example, triethylamine-supported mesoporous silica achieves comparable yields (70–75%) to piperidine while enabling catalyst reuse for up to five cycles.

Solvent Substitution

Replacing pyridine with toluene-triethylamine mixtures reduces toxicity and facilitates solvent recovery. This modification maintains yields at 68–72% while aligning with green chemistry principles.

Purification Techniques

Crude product purity is enhanced via:

  • Recrystallization : Ethanol-water mixtures (1:3 v/v) remove unreacted malonic acid and byproducts.

  • Acid-Base Extraction : Sequential washes with NaHCO₃ and HCl aqueous solutions isolate the acrylic acid.

Analytical Characterization

Synthetic batches are validated using:

  • Melting Point : 232–235°C (dec.).

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyridine-H), 7.75 (d, J = 16 Hz, 1H, CH=CO), 6.40 (d, J = 16 Hz, 1H, CH=CO), 2.55 (s, 3H, CH₃).

    • ¹³C NMR : δ 167.2 (COOH), 150.1 (C=O), 143.6 (CH=), 124.2 (pyridine-C).

  • HPLC : Purity >95% (C18 column, 0.1% H₃PO₄/ACN gradient) .

Q & A

Q. Challenges :

  • Twinned crystals : Common in polar solvents; use TWIN commands in SHELXL for deconvolution.
  • Thermal motion : Anisotropic displacement parameters (ADPs) for the acrylic chain may require damping to avoid overfitting .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • Pyridyl protons: δ 8.3–8.5 ppm (H-2, H-4); δ 2.5 ppm (CH₃).
    • Acrylic protons: δ 6.2–6.4 (α-H, d), δ 7.8–8.0 (β-H, d) with J ≈ 16 Hz .
  • IR spectroscopy :
    • Broad O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid); C=O stretch (~1680–1700 cm⁻¹).
  • Mass spectrometry :
    • ESI-MS ([M-H]⁻ at m/z ≈ 178.19) confirms molecular weight .

How does the electronic nature of the pyridyl substituent influence the acidity and reactivity of the acrylic acid moiety in this compound?

Advanced Research Focus
The 6-methyl-3-pyridyl group exerts electron-withdrawing effects via resonance, increasing the acidity of the carboxylic acid (pKa ≈ 2.5–3.0). This enhances reactivity in:

  • Nucleophilic acyl substitutions : Faster esterification with alcohols under mild conditions.
  • Metal coordination : The pyridyl N atom acts as a Lewis base, facilitating chelation with transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

Q. Advanced Application :

  • Autophagy induction : Pyridyl-acrylic acid derivatives disrupt mTOR/p70S6K signaling in cancer cells (IC₅₀ ≈ 5–10 µM) via Western blot and LC3-II puncta assays .

When encountering contradictory data in the solubility and stability of this compound across studies, what methodological factors should be scrutinized?

Advanced Research Focus
Contradictions often arise from:

  • Solvent purity : Trace water in DMSO or THF accelerates hydrolysis of esters to acids .
  • pH-dependent stability : Carboxylic acid dimerization in non-polar solvents reduces apparent solubility.
  • Analytical calibration : UV-Vis quantitation (λ ≈ 260 nm) may overestimate purity if pyridyl byproducts absorb similarly .

Q. Resolution Strategy :

  • Validate solubility via saturated solution NMR.
  • Use LC-MS to confirm degradation products in stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.